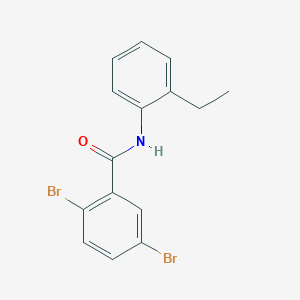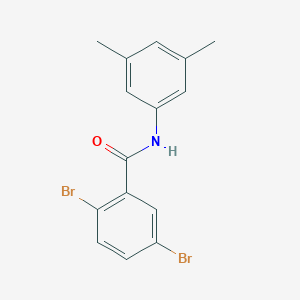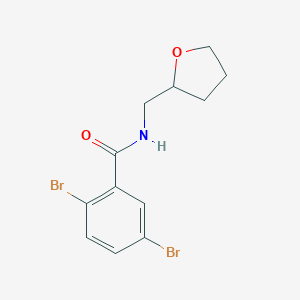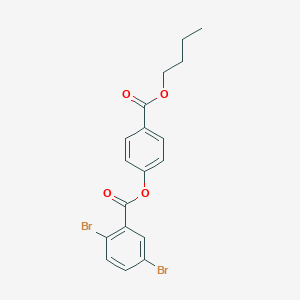![molecular formula C18H20O6S B309158 Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B309158.png)
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMB is a benzoate ester that is commonly used as a protecting group for carboxylic acids in organic synthesis.
Scientific Research Applications
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. This compound is also used in the synthesis of biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. Additionally, this compound has been used as a precursor for the synthesis of novel materials with potential applications in drug delivery and imaging.
Mechanism of Action
The mechanism of action of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is not well understood. However, it is believed that this compound acts as a protecting group for carboxylic acids by forming a stable ester bond. This prevents unwanted reactions from occurring during organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is relatively non-toxic and has low levels of cytotoxicity. This compound has also been shown to have antimicrobial properties against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to act as a protecting group for carboxylic acids. This allows for the synthesis of complex organic molecules without unwanted side reactions. Additionally, this compound is relatively easy to synthesize and has low levels of cytotoxicity.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive reagent, which can limit its use in large-scale synthesis. Additionally, the protecting group can be difficult to remove, which can lead to lower yields in some reactions.
Future Directions
There are several future directions for research involving Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new synthetic methodologies using this compound as a protecting group. Additionally, there is potential for the use of this compound in the synthesis of new biologically active compounds. Finally, there is interest in the development of new materials using this compound as a precursor, with potential applications in drug delivery and imaging.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis and has been shown to have antimicrobial properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound.
Synthesis Methods
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate can be synthesized through a two-step process. The first step involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propyl iodide in the presence of a base such as potassium carbonate. This reaction yields propyl 3-methoxy-4-hydroxybenzoate. In the second step, the protecting group sulfonyl chloride is added to the reaction mixture, which results in the formation of this compound.
properties
Molecular Formula |
C18H20O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
propyl 3-methoxy-4-(2-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-4-11-23-18(19)14-9-10-15(16(12-14)22-3)24-25(20,21)17-8-6-5-7-13(17)2/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
MNQVNFLJJMRBFE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)




![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)


![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309097.png)
![2-chloro-N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}benzamide](/img/structure/B309098.png)